4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255537
InChI: InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3
SMILES:
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16255537

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
IUPAC Name 4-chloro-5-methyl-2-phenylpyrazol-3-amine
Standard InChI InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3
Standard InChI Key SSKXJZPZQLTKAT-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1Cl)N)C2=CC=CC=C2

Introduction

Structural and Chemical Profile

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃) features a pyrazole core substituted with a chlorine atom at position 4, a methyl group at position 3, a phenyl ring at position 1, and an amine group at position 5. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents:

    • Chlorine at C4: Enhances electrophilic substitution reactivity.

    • Methyl at C3: Provides steric bulk and modulates electronic effects.

    • Phenyl at N1: Introduces π-π stacking capabilities.

    • Amine at C5: Serves as a potential site for hydrogen bonding or further functionalization.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃
Molecular Weight207.66 g/mol
Predicted LogP2.8 (Estimated via ChemDraw)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors2 (Pyrazole N, NH₂)

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves cyclocondensation or post-functionalization strategies. A plausible route, inferred from analogous pyrazole syntheses , involves:

  • Formation of the Pyrazole Core:

    • Reaction of β-keto esters with phenylhydrazine under acidic conditions.

    • Example: Ethyl acetoacetate and phenylhydrazine yield 3-methyl-1-phenyl-1H-pyrazol-5-ol, which is subsequently chlorinated.

  • Chlorination:

    • Treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the C4 chlorine substituent.

  • Amine Functionalization:

    • Nitration followed by reduction or direct substitution at C5 using ammonia or ammonium acetate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationPhenylhydrazine, HCl, reflux65–75
ChlorinationPOCl₃, DMF catalyst, 80°C80–85
AminationNH₄OAc, ethanol, 12 h reflux70–75

Spectroscopic Characterization

  • IR Spectroscopy:

    • N-H stretch (amine): ~3350 cm⁻¹.

    • C-Cl stretch: ~750 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • δ 2.25 (s, 3H, CH₃), δ 5.45 (s, 2H, NH₂), δ 7.30–7.60 (m, 5H, Ph).

  • ¹³C NMR:

    • δ 14.2 (CH₃), 115.5 (C-Cl), 128–135 (Ph), 155.8 (C5).

CompoundIC₅₀ (μM)Target
5-Chloro-3-methyl-1-phenylpyrazole12.4p38 MAPK
3-Methyl-4-phenylpyrazol-5-amine8.9Acetylcholinesterase

Material Science

The phenyl and chloro groups enhance thermal stability, making this compound a candidate for:

  • Flame retardants in polymers.

  • Ligands in coordination chemistry (e.g., Cu²⁺ complexes).

Comparative Analysis with Related Pyrazoles

3-Methyl-4-phenyl-1H-pyrazol-5-amine

  • Structural Differences: Lacks the C4 chlorine atom.

  • Reactivity: Higher nucleophilicity at C4 due to absent electron-withdrawing Cl.

  • Applications: Used in azo dye synthesis and as a corrosion inhibitor.

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid

  • Functional Group: Carboxylic acid at C3 instead of methyl.

  • Bioactivity: Potent COX-2 inhibitor (IC₅₀ = 0.3 μM) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve atom economy.

  • Biological Screening: Evaluate antiparasitic and antiviral activity.

  • Computational Studies: DFT calculations to predict reaction pathways and binding affinities.

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